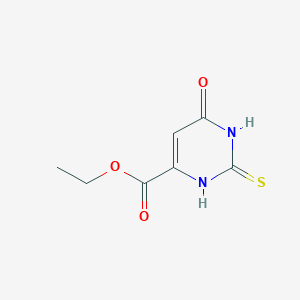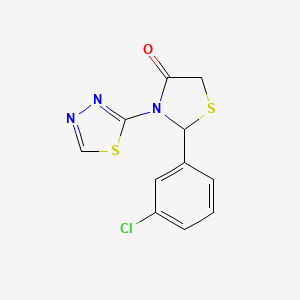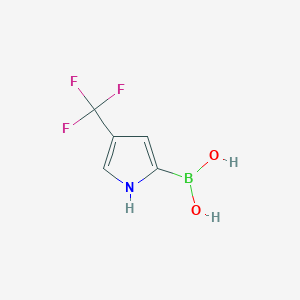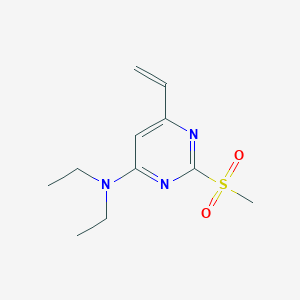
2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate is a compound that combines a thiophene ring with a chromene structure Thiophene is a five-membered ring containing sulfur, while chromene is a benzopyran derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate typically involves the condensation of thiophene derivatives with chromene carboxylates. One common method is the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with thiophene-2-yl-ethanol under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chromene ring can be reduced to form dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can occur on both the thiophene and chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrochromene derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, while the chromene moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate is unique due to its combination of thiophene and chromene structures. This dual functionality allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H14O3S |
|---|---|
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
2-thiophen-2-ylethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H14O3S/c17-16(18-8-7-14-5-3-9-20-14)13-10-12-4-1-2-6-15(12)19-11-13/h1-6,9-10H,7-8,11H2 |
Clave InChI |
GXKZZOURSYFDNE-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2O1)C(=O)OCCC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



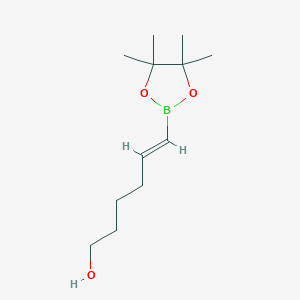

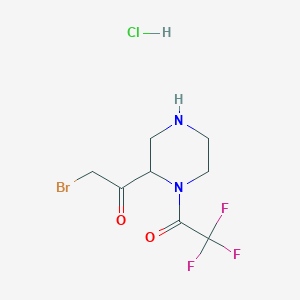


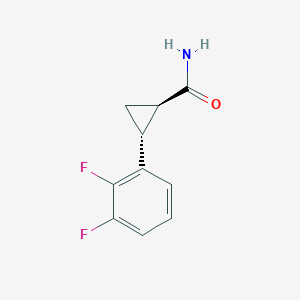
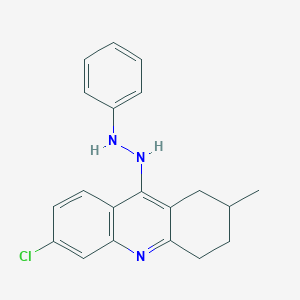
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
![6-[2-(Benzylsulfanyl)ethyl]-7H-purine](/img/structure/B12927870.png)
